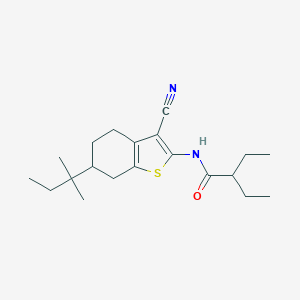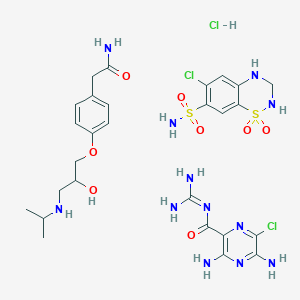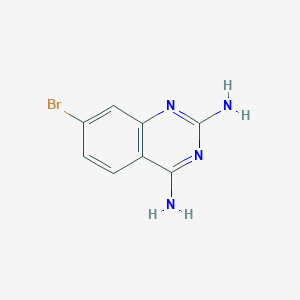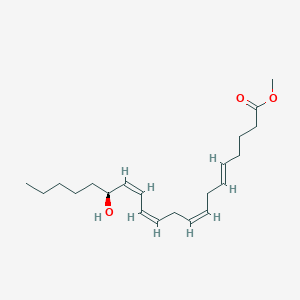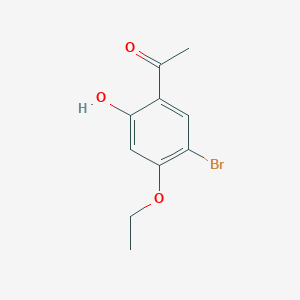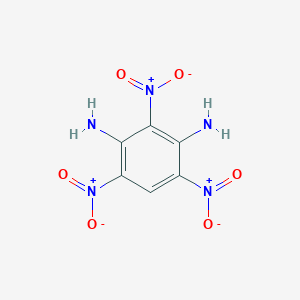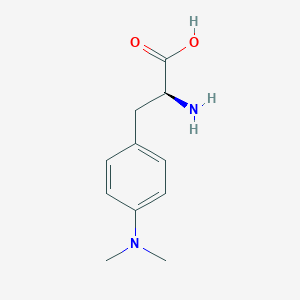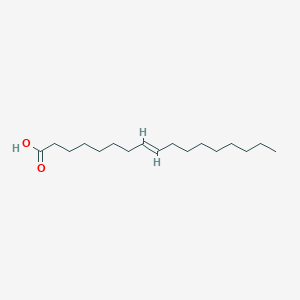
8E-heptadecenoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8E-heptadecenoic acid (8E-HDA) is a monounsaturated fatty acid with a chain length of 17 carbons. It is a natural compound found in various plants and animals, including fish, algae, and fungi. 8E-HDA has gained significant attention in recent years due to its potential health benefits and its role in various biological processes.
Mechanism of Action
The mechanism of action of 8E-heptadecenoic acid is not fully understood. However, it is believed to exert its effects through various pathways, including the regulation of gene expression, modulation of signaling pathways, and the activation of various enzymes.
Biochemical and Physiological Effects:
8E-heptadecenoic acid has been found to have various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, it has been found to have anti-cancer properties by inducing apoptosis and inhibiting cell proliferation. It has also been found to improve insulin sensitivity and regulate lipid metabolism.
Advantages and Limitations for Lab Experiments
The advantages of using 8E-heptadecenoic acid in lab experiments include its natural occurrence in various plants and animals, its potential health benefits, and its role in various biological processes. The limitations of using 8E-heptadecenoic acid in lab experiments include the difficulty in synthesizing it in large quantities and the lack of understanding of its mechanism of action.
Future Directions
There are several future directions for research on 8E-heptadecenoic acid. These include further studies on its mechanism of action, its potential use as a therapeutic agent for various diseases, and its role in the regulation of lipid metabolism and insulin sensitivity. Additionally, research could focus on the development of new synthesis methods for 8E-heptadecenoic acid and the identification of natural sources of this compound.
Synthesis Methods
8E-heptadecenoic acid can be synthesized through various methods, including chemical synthesis and enzymatic conversion. Chemical synthesis involves the reaction of heptadecenoic acid with a reducing agent, such as lithium aluminum hydride, to produce 8E-heptadecenoic acid. Enzymatic conversion involves the use of enzymes, such as lipoxygenase and hydroperoxide lyase, to convert linoleic acid into 8E-heptadecenoic acid.
Scientific Research Applications
8E-heptadecenoic acid has been extensively studied for its potential health benefits and its role in various biological processes. It has been shown to have anti-inflammatory, anti-cancer, and anti-oxidative properties. Additionally, it has been found to play a role in the regulation of lipid metabolism and insulin sensitivity.
properties
CAS RN |
1975-86-6 |
|---|---|
Product Name |
8E-heptadecenoic acid |
Molecular Formula |
C17H32O2 |
Molecular Weight |
268.4 g/mol |
IUPAC Name |
(E)-heptadec-8-enoic acid |
InChI |
InChI=1S/C17H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(18)19/h9-10H,2-8,11-16H2,1H3,(H,18,19)/b10-9+ |
InChI Key |
ZBIGLIMGCLJKHN-MDZDMXLPSA-N |
Isomeric SMILES |
CCCCCCCC/C=C/CCCCCCC(=O)O |
SMILES |
CCCCCCCCC=CCCCCCCC(=O)O |
Canonical SMILES |
CCCCCCCCC=CCCCCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




